Methyl 3-bromo-5-iodobenzoate
Overview
Description
Methyl 3-bromo-5-iodobenzoate is a halogen substituted carboxylic acid . It is often used in various chemical reactions due to its halogen atoms.
Synthesis Analysis
The synthesis of Methyl 3-bromo-5-iodobenzoate often involves multi-step chemical reactions, starting from simpler benzoic acid derivatives. For instance, it can be synthesized via a Sonogashira coupling reaction .Molecular Structure Analysis
The molecular structure of Methyl 3-bromo-5-iodobenzoate is characterized by various spectroscopic techniques. Its InChI Code is1S/C8H6BrIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
. Chemical Reactions Analysis
Methyl 3-bromo-5-iodobenzoate participates in a variety of chemical reactions, leveraging its halogen atoms for further functionalization. For instance, it can be used in the large-scale synthesis of the thromboxane receptor antagonist via a regioselective Heck cross-coupling reaction .Physical And Chemical Properties Analysis
Methyl 3-bromo-5-iodobenzoate has a molecular weight of 340.94 g/mol . Its physical properties such as melting points, solubility, and crystalline structure significantly influence the handling and application of this chemical compound.Scientific Research Applications
Synthesis of Phenyl (3-bromo-5-iodo)benzoate
“Methyl 3-bromo-5-iodobenzoate” can be used in the preparation of "Phenyl (3-bromo-5-iodo)benzoate" . This compound can be used in various chemical reactions due to its bromo and iodo groups, which are good leaving groups.
Synthesis of Thromboxane Receptor Antagonist
“Methyl 3-bromo-5-iodobenzoate” can be used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist 3- {3- [2- (4-chlorobenzenesulfonamido)ethyl]-5- (4-fluorobenzyl)phenyl}propionic acid . This is achieved via a regioselective Heck cross-coupling reaction .
Synthesis of 3-Bromo-5-(triisopropylsilylethynyl)benzoic Acid
“Methyl 3-bromo-5-iodobenzoate” can be used in the preparation of “3-Bromo-5-(triisopropylsilylethynyl)benzoic acid” via a Sonogashira coupling reaction . This compound can be used in the synthesis of various organic compounds.
Synthesis of Trifluoroacetophenone
“Methyl 3-bromo-5-iodobenzoate” can also be used in the preparation of "Trifluoroacetophenone" . Trifluoroacetophenone is a useful building block in organic synthesis, particularly in the synthesis of pharmaceuticals.
Use in Material Science
Due to its unique properties, “Methyl 3-bromo-5-iodobenzoate” can be used in material science for the development of new materials .
Use in Chromatography
“Methyl 3-bromo-5-iodobenzoate” can be used in chromatography, a laboratory technique for the separation of mixtures .
Safety and Hazards
Methyl 3-bromo-5-iodobenzoate is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Methyl 3-bromo-5-iodobenzoate is a halogen substituted carboxylic acid It has been used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist .
Mode of Action
It is known to participate in regioselective heck cross-coupling reactions . In these reactions, it interacts with its targets, leading to the formation of new compounds.
Biochemical Pathways
It is involved in the synthesis of the thromboxane receptor antagonist via regioselective heck cross-coupling reactions . This suggests that it may influence pathways related to thromboxane receptors, which play a role in vasoconstriction and platelet aggregation.
Pharmacokinetics
Its solubility and lipophilicity, which can impact its bioavailability, have been reported . It has a Log S (ESOL) of -3.96, indicating it is soluble . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.88 .
Result of Action
Its use in the synthesis of the thromboxane receptor antagonist suggests that it may have an impact on cellular processes related to vasoconstriction and platelet aggregation .
Action Environment
It is recommended to be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.
properties
IUPAC Name |
methyl 3-bromo-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQONUPNHFBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620509 | |
Record name | Methyl 3-bromo-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-iodobenzoate | |
CAS RN |
188813-07-2 | |
Record name | Methyl 3-bromo-5-iodobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188813-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-bromo-5-iodo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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